Melting Point Elevation vs. Non-Methylated Analog
The 5,6-dimethyl substitution on the benzimidazole core significantly elevates the melting point compared to the non-methylated analog. The target compound melts at 235–238 °C, whereas 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2) melts at 208–211 °C [1]. This ~27 °C increase is consistent with enhanced van der Waals interactions and molecular packing in the crystal lattice due to the additional methyl groups, making the dimethylated compound more robust against thermal degradation during high-temperature coupling reactions.
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | 235–238 °C |
| Comparator Or Baseline | 2-(Trifluoromethyl)-1H-benzimidazole (CAS 312-73-2): 208–211 °C |
| Quantified Difference | ΔT ≈ +27 °C (higher for target compound) |
| Conditions | Reported experimental values from commercial chemical suppliers (Alfa Chemistry, CAS Common Chemistry, Fluorochem). |
Why This Matters
Higher melting point indicates greater thermal stability, allowing the compound to withstand more aggressive synthesis conditions (e.g., high-temperature aminations, metal-catalyzed cross-couplings) without decomposition, which is critical for scaling reaction sequences in medicinal chemistry.
- [1] CAS Common Chemistry. 2-(Trifluoromethyl)-1H-benzimidazole (CAS RN 312-73-2). Melting Point: 209.5 °C. Alfa Chemistry; Fluorochem: 208-211 °C. View Source
